
Taurolithocholic acid
Vue d'ensemble
Description
Taurolithocholic acid is a bile acid formed in the liver from lithocholic acid conjugation with taurine, usually as the sodium salt . It is involved in various metabolic processes and signaling interactions . It solubilizes fats for absorption and is itself absorbed . It is a cholagogue and choleretic .
Molecular Structure Analysis
Taurolithocholic acid has the chemical formula C26H45NO5S . Its IUPAC name is 2- { (4 R )-4- [ (1 R ,3a S ,3b R ,5a R ,7 R ,9a S ,9b S ,11a R )-7-Hydroxy-9a,11a-dimethylhexadecahydro-1 H -cyclopenta [ a ]phenanthren-1-yl]pentanamido}ethane-1-sulfonic acid .Chemical Reactions Analysis
Bile acids, including Taurolithocholic acid, are soluble derivatives of cholesterol produced in the liver that subsequently undergo bacterial transformation yielding a diverse array of metabolites . Changes to bile acid biosynthesis, bile acid flux, and local bile acid concentration modulate the behavior of different cancers .Physical And Chemical Properties Analysis
Taurolithocholic acid has a molar mass of 483.70 g/mol . It is a bile acid, which is a constituent of bile, a yellow-green fluid produced by the liver and stored in the gallbladder .Mécanisme D'action
Target of Action
Taurolithocholic acid, a bile acid, interacts with several targets in the body. It has been found to have anti-inflammatory effects, with key targets including MAPK3, SRC, and EGFR . These targets are involved in various biological processes such as the positive regulation of transcription by RNA polymerase II promoter, signal transduction, and protein phosphorylation .
Mode of Action
The mode of action of taurolithocholic acid involves its interaction with these targets, leading to changes in cellular processes. For instance, it has been shown to exert anticholestatic effects in part via cooperative post-translational cPKCα-/PKA-dependent mechanisms . Hepatocellular Mrp2 may be one target of bile acid-induced kinase activation .
Biochemical Pathways
Taurolithocholic acid affects several biochemical pathways. It is involved in the regulation of 61 signaling pathways, such as cancer-related pathways, PI3K-Akt, and cAMP . In the presence of cholestasis, the fraction of the bile acid pool which is sulfated increases .
Pharmacokinetics
The pharmacokinetics of taurolithocholic acid, like other bile acids, involves its production in the liver from cholesterol, secretion into the gallbladder, and eventual release into the digestive tract . .
Action Environment
The action, efficacy, and stability of taurolithocholic acid can be influenced by various environmental factors. For example, the concentration of taurolithocholic acid in the serum of cirrhotic patients was found to be positively associated with Child-Pugh classification . This suggests that the severity of liver disease may influence the action of taurolithocholic acid.
Safety and Hazards
Orientations Futures
Taurolithocholic acid has been found to have potential therapeutic applications. For instance, it has been suggested that it could be used as a treatment for metabolic dysfunction-associated steatotic liver disease . Furthermore, it has been found to alter the specialized metabolism of the bacterium Pseudomonas aeruginosa, affecting its colony biofilm physiology .
Propriétés
IUPAC Name |
2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO5S/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32)/t17-,18-,19-,20+,21-,22+,23+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYUNVOYXHFVKC-GBURMNQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20965925 | |
| Record name | 3-Hydroxy-N-(2-sulfoethyl)cholan-24-imidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lithocholyltaurine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000722 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Taurolithocholic acid | |
CAS RN |
516-90-5 | |
| Record name | Taurolithocholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=516-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-N-(2-sulfoethyl)cholan-24-imidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithocholyltaurine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000722 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
212 - 213 °C | |
| Record name | Lithocholyltaurine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000722 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does TLCA induce cholestasis?
A1: TLCA exerts cholestatic effects through multiple mechanisms. [] It impairs bile flow by reducing the biliary secretion of molecules like horseradish peroxidase and the Mrp2 substrate, 2,4-dinitrophenyl-S-glutathione. [] This suggests interference with both vesicular exocytosis and organic anion transport, crucial processes for bile formation. [] Further, TLCS, the sulfated form of TLCA, can disrupt the structural integrity of cellular membranes, potentially contributing to cholestasis. []
Q2: What role does protein kinase C epsilon (PKCε) play in TLCA-induced cholestasis?
A2: TLCA activates PKCε, a key regulator of hepatocellular secretion, and this activation appears crucial for its cholestatic effects. [] Studies using the PKC inhibitor Gö6850 showed a reversal of TLCA's suppressive effect on insulin-induced IRβ and PKB phosphorylation, highlighting the involvement of PKC in TLCA's actions. []
Q3: Does TLCA affect insulin signaling?
A3: Yes, TLCA negatively impacts insulin signaling pathways. Studies in rat hepatocytes and perfused rat livers show that TLCA inhibits insulin signaling at multiple levels, including insulin receptor β phosphorylation, PI3K activity, and PKB phosphorylation. [] This suggests a potential role of TLCA in the development of insulin resistance in cholestatic liver disease. []
Q4: What is the role of phosphatidylinositol 3-kinase (PI3K) in TLCA-induced cholestasis?
A4: TLCA stimulates PI3K activity, which in turn activates PKCε. [] Notably, inhibiting PI3K with wortmannin effectively reversed the detrimental effects of TLCA on bile flow, exocytosis, and organic anion secretion, reinforcing the importance of the PI3K/PKCε pathway in TLCA-induced cholestasis. []
Q5: How does Tauroursodeoxycholic acid (TUDCA) counteract the effects of TLCA?
A5: TUDCA, another bile acid, demonstrates protective effects against TLCA-induced cholestasis. [] It reverses TLCA-induced impairment of bile flow, exocytosis, and organic anion secretion. [] TUDCA achieves this through a PI3K-independent mechanism, suggesting multiple pathways for modulating TLCA's effects. [] Interestingly, TUDCA's conjugation state is essential for its protective effects against TLCA-induced cholestasis. [] While both conjugated and unconjugated forms of TUDCA and its C23 homolog norUDCA exhibit similar choleretic effects, only the conjugated forms (TUDCA and TnorUDCA) successfully counteract the cholestatic effects of TLCA. []
Q6: What is the molecular formula and weight of TLCA?
A6: TLCA has the molecular formula C26H45NO6S and a molecular weight of 499.7 g/mol.
Q7: Is there any spectroscopic data available for TLCA?
A7: While the provided abstracts don't delve into detailed spectroscopic characterization of TLCA, they do mention techniques like thin-layer chromatography (TLC), infrared spectroscopy (IR), and high-performance liquid chromatography-mass spectrometry (HPLC-MS) being used to identify and quantify TLCA and its metabolites in various biological samples. [, , , , ]
Q8: How stable is TLCA under various storage conditions?
A8: The provided abstracts don't specifically address TLCA's stability under different storage conditions.
Q9: Does TLCA exhibit any catalytic properties?
A9: The research provided focuses on the biological effects of TLCA, particularly in the context of liver function and disease. There is no mention of TLCA possessing catalytic properties.
Q10: Are there any computational studies on TLCA interactions with its targets?
A10: The abstracts provided do not mention any specific computational chemistry studies, such as molecular docking or dynamics simulations, investigating TLCA's interactions with its molecular targets.
Q11: How do structural modifications of TLCA affect its cholestatic potential?
A11: While specific SAR studies aren't detailed in the abstracts, some insights can be gleaned. The presence of a sulfate group on TLCA significantly influences its biological activity. [, ] For example, lithocholic acid sulfate (LCS) and TLCA, both containing a sulfate group, exhibit stronger inhibition of UDP-glucuronosyltransferases (UGTs) compared to their non-sulfated counterparts. [] Additionally, the conjugation state of TLCA plays a crucial role in its anticholestatic effect, with conjugated TLCA being significantly more effective than its unconjugated form. []
Q12: Are there any specific formulation strategies to enhance TLCA's stability or bioavailability?
A12: The abstracts do not provide information on specific formulation strategies for TLCA.
Q13: What are the safety regulations regarding TLCA handling and disposal?
A13: The provided research focuses on the biological activity and effects of TLCA in a laboratory setting. Information regarding specific SHE regulations and guidelines for handling and disposal is not discussed.
Q14: What animal models are used to study TLCA-induced cholestasis?
A14: TLCA-induced cholestasis is primarily studied using rodent models, specifically rats. [, , ] Studies utilize techniques like bile duct ligation and isolated perfused rat liver to investigate the cholestatic effects of TLCA and potential therapeutic interventions. [, ]
Q15: Are there any cell-based assays used to study the effects of TLCA?
A15: Yes, cell-based assays employing both primary cells and cell lines are used to study TLCA's effects. Studies utilize primary rat hepatocytes and human hepatoma cell lines (HepG2) to investigate TLCA-induced changes in cell signaling, apoptosis, and transporter activity. [, ]
Q16: Are there known resistance mechanisms to TLCA-induced cholestasis?
A16: The provided research does not delve into specific resistance mechanisms against TLCA-induced cholestasis.
Q17: What are the known toxic effects of TLCA?
A17: TLCA, particularly at elevated levels, is known to be hepatotoxic. [] Studies show that TLCA can induce apoptosis in hepatocytes, potentially contributing to liver injury. [, ] This toxicity appears to be linked to the generation of reactive oxygen species (ROS) and activation of specific cell death pathways. [, ] Additionally, research suggests a potential tumor-promoting activity of TLCA in the pyloric mucosa of rat stomachs. []
Q18: Are there any specific drug delivery strategies being explored for TLCA?
A18: The provided abstracts do not discuss any specific drug delivery strategies for TLCA.
Q19: Are there any biomarkers associated with TLCA-induced liver injury?
A19: While specific biomarkers are not discussed, research indicates that serum bile acid profiles, particularly elevated levels of TLCA, can be indicative of liver dysfunction and cholestasis. [, , ]
Q20: What analytical techniques are used to measure TLCA levels?
A20: Several analytical techniques are employed to quantify TLCA levels in various biological samples. These include:
- Thin-layer chromatography (TLC) [, ]
- Gas chromatography (GC) []
- High-performance liquid chromatography (HPLC) [, , ]
- Liquid chromatography-mass spectrometry (LC-MS) [, ]
Q21: What is the environmental impact of TLCA?
A21: The provided abstracts focus on TLCA's biological activity and do not address its environmental impact or degradation pathways.
Q22: What is known about the solubility of TLCA in various media?
A22: While not extensively discussed, TLCA's solubility in different media is likely influenced by factors such as pH and the presence of other bile salts. [] One study mentions the precipitation of calcium salts of lithocholic acid glucuronide (LCG), a derivative of TLCA, in bile, suggesting a role of calcium binding in TLCA's solubility and potential for precipitation. []
Q23: What measures are taken to validate analytical methods for TLCA analysis?
A23: The abstracts do not provide information on specific validation procedures for TLCA analytical methods.
Q24: Does TLCA elicit any immunological responses?
A24: While TLCA's direct immunogenicity is not addressed, studies suggest its involvement in inflammatory processes within the liver. [] TLCA's activation of specific signaling pathways, like PI3K/PKCε, contributes to inflammation and potentially influences the immune response in the context of liver injury. []
Q25: Does TLCA interact with any drug transporters?
A25: The research highlights TLCA's interaction with the sodium/taurocholate cotransporting polypeptide (NTCP), a key transporter involved in bile acid uptake in the liver. [] TLCA appears to act as a trans-inhibitor of NTCP, potentially influencing the transport of other bile acids and drugs that utilize this transporter. []
Q26: Does TLCA affect the activity of drug-metabolizing enzymes?
A26: TLCA, particularly its sulfated form (TLCS), has been shown to inhibit UDP-glucuronosyltransferases (UGTs). [] This inhibition raises the possibility of drug interactions, particularly for medications metabolized by UGT enzymes. []
Q27: What is known about the biocompatibility and biodegradability of TLCA?
A27: While specific studies on TLCA's biodegradability are not mentioned, being a naturally occurring bile acid, it is expected to be biocompatible and biodegradable within the human body.
Q28: Are there any known alternatives or substitutes for TLCA in research or therapeutic applications?
A28: Researchers often use other bile acids with similar structures or properties as comparators or controls when studying TLCA. [] Examples include taurochenodeoxycholic acid, taurocholic acid, and tauroursodeoxycholic acid. [] The choice of alternative depends on the specific research question and desired biological effects.
Q29: Are there specific guidelines for recycling or managing TLCA waste?
A29: The provided research does not offer specific details about TLCA waste management or recycling practices.
Q30: What resources are available for researchers studying TLCA?
A30: Researchers studying TLCA utilize various resources, including:
- Animal models: Rodent models, particularly rats, are commonly employed to investigate TLCA-induced cholestasis and potential therapeutic interventions. [, , ]
- Cell lines: Primary rat hepatocytes and human hepatoma cell lines, like HepG2, allow for in vitro studies on TLCA's effects on cellular processes. [, ]
- Analytical techniques: A range of techniques, including TLC, GC, HPLC, and LC-MS, enable the identification, quantification, and characterization of TLCA and its metabolites. [, , , , , ]
Q31: What are some key historical milestones in TLCA research?
A31: One significant milestone in TLCA research was the discovery of its role in cholestasis. [, ] Early research highlighted the presence of sulfated bile acids, including TLCA sulfate (TLCS), as significant metabolites in human bile. [, ] This discovery spurred further investigations into the biological activities and clinical significance of TLCA, particularly in the context of liver disease.
Q32: How does TLCA research intersect with other scientific disciplines?
A32: TLCA research bridges various scientific disciplines, including:
- Hepatology: Understanding TLCA's role in cholestasis contributes to developing therapeutic strategies for liver diseases. [, , ]
- Gastroenterology: TLCA's influence on bile acid metabolism and gut microbiota has implications for digestive health and disease. []
- Endocrinology: TLCA's effects on insulin signaling provide insights into metabolic disorders and potential therapeutic targets. []
- Immunology: TLCA's involvement in inflammatory processes within the liver underscores its relevance to understanding immune responses in liver disease. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2-(4-((3-chloro-4-(3-(trifluoromethyl)phenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethoxy)ethan-1-ol](/img/structure/B1682855.png)
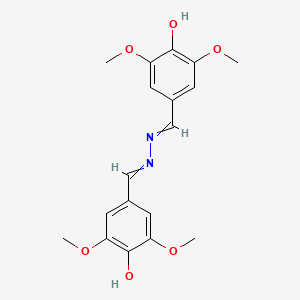
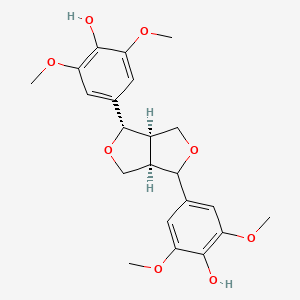
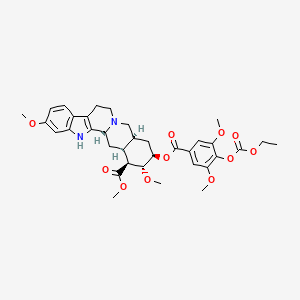
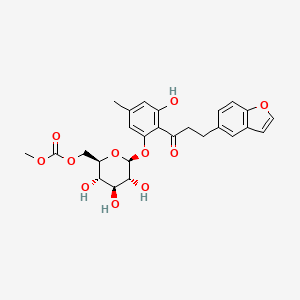
![(S)-N-(3-Dibenzo[1,4]dioxin-2-yl-2-oxo-oxazolidin-5-ylmethyl)-acetamide](/img/structure/B1682861.png)
![N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B1682862.png)
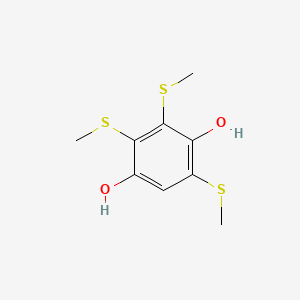
![N-[6-(dimethylaminomethyl)-5,6,7,8-tetrahydronaphthalen-2-yl]-4-(4-fluorophenyl)benzamide](/img/structure/B1682868.png)
![3-fluoro-4-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]benzonitrile](/img/structure/B1682869.png)
![2-chloro-N-{3-chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B1682870.png)
![4-[[2-[(3-Methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid](/img/structure/B1682871.png)